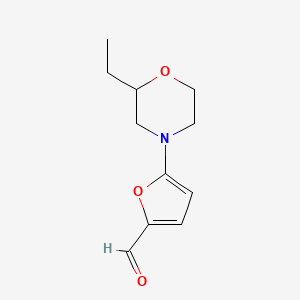
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a furan derivative, characterized by the presence of a furan ring substituted with a 2-ethylmorpholine group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-ethylmorpholine under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as NMR, HPLC, and LC-MS are used to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents.
Major Products
Oxidation: 5-(2-Ethylmorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Ethylmorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学研究应用
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes . Further research is needed to fully understand the molecular mechanisms underlying its effects.
相似化合物的比较
Similar Compounds
5-(Morpholin-4-yl)furan-2-carbaldehyde: Similar structure but lacks the ethyl group on the morpholine ring.
Furan-2-carbaldehyde: Lacks the morpholine substitution, making it less complex.
Uniqueness
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2-ethylmorpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3 |
InChI 键 |
VGGJWXBNEYSBPH-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CCO1)C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


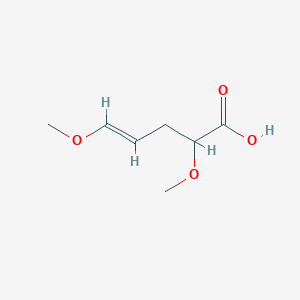

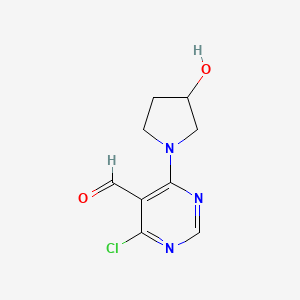
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

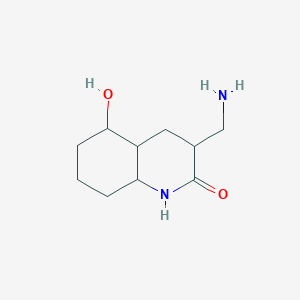
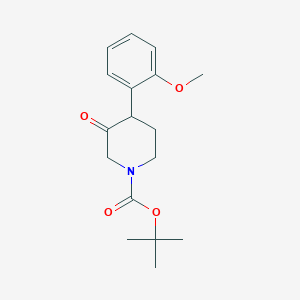
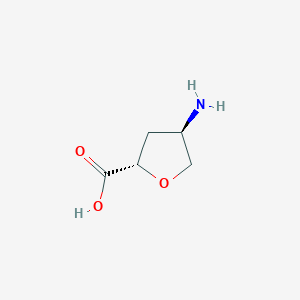
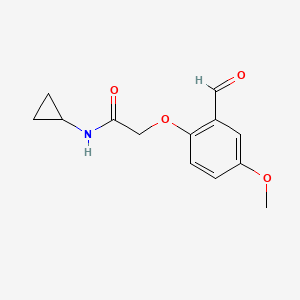
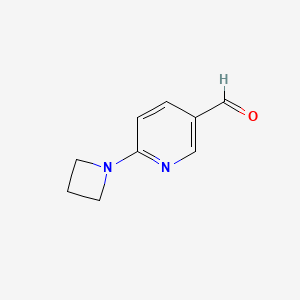
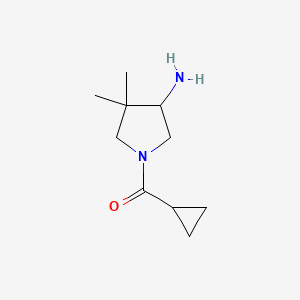

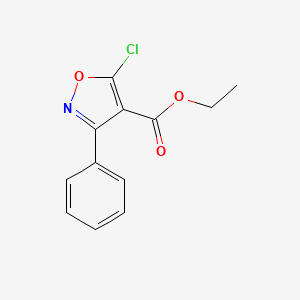
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
